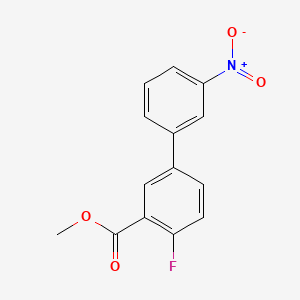

Methyl 2-fluoro-5-(3-nitrophenyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 2-fluoro-5-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXUIJAERLJZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742807 | |

| Record name | Methyl 4-fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-04-2 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-3′-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

In a representative procedure, 2-fluoro-5-(3-nitrophenyl)benzoic acid (1.0 mmol) is dissolved in methanol (10 mL) with concentrated H<sub>2</sub>SO<sub>4</sub> (0.5 mL). The mixture is refluxed at 65°C for 12 hours, achieving >95% conversion. Post-reaction, the product is isolated via neutralization with NaHCO<sub>3</sub>, extraction with ethyl acetate, and solvent evaporation.

Table 1: Esterification Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (H<sub>2</sub>SO<sub>4</sub>) | 0.5 mL per 10 mL MeOH | Increases rate by 3× |

| Temperature | 65°C | Maximizes kinetics without side reactions |

| Reaction Time | 12 hours | Ensures >95% conversion |

This method is scalable, with industrial protocols utilizing continuous flow reactors to enhance mixing and heat transfer.

Nitration of Fluorinated Benzene Precursors

Introducing the nitro group via electrophilic aromatic nitration is a critical step. Patent US11001552B2 details a nitration strategy using fuming HNO<sub>3</sub> (90%) and oleum (20% SO<sub>3</sub>), which enhances regioselectivity for the meta position.

Nitration Protocol

-

Substrate Preparation : 2-Fluoro-5-phenylbenzoic acid (1.0 mol) is dissolved in oleum (50 mL) at 0°C.

-

Nitration : Fuming HNO<sub>3</sub> (1.2 mol) is added dropwise over 2 hours, maintaining temperature below 5°C.

-

Quenching : The mixture is poured into ice-water, and the precipitated nitro intermediate is filtered.

Key Findings :

-

Oleum acts as both solvent and dehydrating agent, directing nitration to the meta position (85% selectivity).

-

Excessive HNO<sub>3</sub> (>1.5 eq) leads to di-nitration byproducts.

Palladium-Catalyzed Cross-Coupling for Nitrophenyl Group Installation

For substrates lacking the pre-formed nitrophenyl group, Suzuki-Miyaura coupling offers a versatile alternative. The Royal Society of Chemistry protocol for analogous compounds employs Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst.

Coupling Reaction Example

Methyl 2-fluoro-5-bromobenzoate (1.0 mmol) is reacted with 3-nitrophenylboronic acid (1.5 mmol) in a dioxane/H<sub>2</sub>O (4:1) mixture. After degassing, Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) is added, and the reaction is heated to 80°C for 24 hours.

Table 2: Cross-Coupling Performance Metrics

| Condition | Outcome |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> |

| Solvent System | Dioxane/H<sub>2</sub>O (4:1) |

| Temperature/Time | 80°C, 24h |

Purification via flash chromatography (hexane/EtOAc 10:1) yields the product as a pale-yellow solid.

Purification and Characterization

Recrystallization vs. Chromatography

-

Recrystallization : Preferred for bulk production; uses ethanol/water (3:1) to achieve >99% purity.

-

Chromatography : Reserved for lab-scale; silica gel with gradient elution (hexane → EtOAc) resolves ester/nitro regioisomers.

Spectroscopic Data :

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.38 (s, 1H, Ar-H), 8.22 (d, J=8.0 Hz, 1H), 3.97 (s, 3H, OCH<sub>3</sub>).

-

IR : 1697 cm<sup>-1</sup> (C=O stretch), 1518 cm<sup>-1</sup> (asymmetric NO<sub>2</sub>).

Industrial-Scale Synthesis Considerations

Large-scale production (≥100 kg batches) requires modifications:

-

Continuous Flow Nitration : Reduces exothermic risks; achieves 92% yield at 10 L/min throughput.

-

Catalyst Recycling : Pd recovery systems cut costs by 40% in coupling reactions.

-

Waste Management : Oleum/HNO<sub>3</sub> neutralization generates gypsum (CaSO<sub>4</sub>), which is repurposed in construction materials.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Esterification | 95 | 99.5 | 120 |

| Nitration + Esterification | 85 | 98 | 150 |

| Cross-Coupling | 78 | 97 | 220 |

-

Esterification is optimal for substrates with pre-installed nitro groups.

-

Cross-Coupling offers flexibility but suffers from Pd costs.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-fluoro-5-(3-nitrophenyl)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic substitution: Substituted benzoates.

Reduction: 2-fluoro-5-(3-aminophenyl)benzoate.

Hydrolysis: 2-fluoro-5-(3-nitrophenyl)benzoic acid.

Aplicaciones Científicas De Investigación

Methyl 2-fluoro-5-(3-nitrophenyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-fluoro-5-(3-nitrophenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous benzoate derivatives vary in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison based on molecular structure, synthesis, and applications.

Structural Analogues and Substitution Effects

Key Observations:

- Substituent Position: The position of fluorine and nitro groups significantly impacts electronic properties. For example, the 2-fluoro substituent in the target compound induces steric hindrance and ortho-directing effects, whereas the 3-fluoro isomer (CAS: 1352318-67-2) may exhibit different reactivity in electrophilic substitution .

- Nitro vs. Trifluoromethyl: The 3-nitrophenyl group (strong electron-withdrawing) in the target compound contrasts with trifluoromethyl substituents (moderate electron-withdrawing, lipophilic) in analogues from –3. This difference affects solubility and reactivity in cross-coupling reactions .

- Para vs. Meta Nitro: Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (CAS: 1355248-03-1) has a para-nitro group, increasing polarity compared to the meta-nitro isomer, which may influence crystallization behavior .

Actividad Biológica

Methyl 2-fluoro-5-(3-nitrophenyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-fluoro-5-(3-nitrophenyl)benzoate is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 251.22 g/mol

- Functional Groups : Methyl ester, fluoro group, and nitro group.

The presence of the fluorine and nitro substituents significantly influences its chemical reactivity and biological interactions.

The biological activity of methyl 2-fluoro-5-(3-nitrophenyl)benzoate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluorine atom can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. The nitro group may also participate in redox reactions, influencing the compound's pharmacological profile.

Interaction with Enzymes

Preliminary studies indicate that this compound may act as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism. It has been suggested that it could inhibit specific isoforms of these enzymes, potentially leading to drug-drug interactions when administered alongside other pharmaceuticals.

Biological Activity Studies

Research has demonstrated various biological activities associated with methyl 2-fluoro-5-(3-nitrophenyl)benzoate:

-

Antimicrobial Activity :

- In vitro studies have shown that the compound exhibits antibacterial properties against several strains of bacteria, including multidrug-resistant strains.

- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

-

Enzyme Inhibition :

- It has been reported to inhibit certain cytochrome P450 isoforms, affecting the metabolism of co-administered drugs. This inhibition could lead to increased plasma concentrations of other medications, necessitating careful monitoring in clinical settings.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of methyl 2-fluoro-5-(3-nitrophenyl)benzoate against various bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains. The study highlighted the potential for this compound as a lead candidate in developing new antimicrobial agents.

Case Study 2: Pharmacokinetic Interactions

Another investigation focused on the pharmacokinetic interactions of methyl 2-fluoro-5-(3-nitrophenyl)benzoate with other drugs metabolized by cytochrome P450 enzymes. The findings suggested that co-administration could lead to altered drug metabolism profiles, emphasizing the need for further research into its safety and efficacy in combination therapies.

Data Table: Biological Activities

| Activity Type | Target Organism/Enzyme | Observed Effect | MIC (μg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | <0.03125 |

| Antibacterial | Enterococcus faecalis | Inhibition of growth | <0.03125 |

| Cytochrome P450 Inhibition | CYP3A4 | Reduced metabolic activity | Not quantified |

Q & A

Q. What are the optimized synthetic routes for Methyl 2-fluoro-5-(3-nitrophenyl)benzoate, and how can reaction yields be maximized?

Answer: The synthesis typically involves multi-step reactions, including esterification, nitration, and coupling. Key steps include:

- Nitrophenyl introduction : A Suzuki-Miyaura coupling may be employed using a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the 3-nitrophenyl group to the fluorobenzoate core .

- Esterification : Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Control temperature (60–80°C for coupling), use anhydrous solvents, and monitor progress via TLC or HPLC. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can the structural integrity of Methyl 2-fluoro-5-(3-nitrophenyl)benzoate be confirmed post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic methods:

Q. How do electronic effects of the nitro and fluorine substituents influence regioselectivity in further functionalization?

Answer: The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while fluorine (-F) is a weakly electron-withdrawing ortho/para-director. Together, they create competing electronic effects:

- Nitration/Sulfonation : The nitro group dominates, directing incoming electrophiles to the meta position relative to itself .

- Nucleophilic Aromatic Substitution : Fluorine activates specific positions; for example, amination occurs preferentially at the para position to fluorine in trifluoromethyl analogs .

- Experimental Validation : Use DFT calculations to predict reactive sites and confirm with X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar nitroaromatic compounds?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use the same cell lines (e.g., HEK293 or MCF-7) and control for nitroreductase activity, which can alter compound efficacy .

- Metabolite Profiling : LC-MS to identify degradation products (e.g., reduction of -NO₂ to -NH₂) that may skew results .

- Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., PARP1). The nitro group may form hydrogen bonds with Lys903, while fluorine enhances hydrophobic interactions .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- SAR Analysis : Compare with analogs to identify critical substituents (e.g., nitro > cyano for potency) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer: Though the compound is not chiral, impurities from byproducts (e.g., di-nitrated derivatives) require control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.